Cas no 2227785-05-7 ((3R)-3-4-(diethylamino)phenyl-3-hydroxypropanoic acid)

(3R)-3-[4-(Diethylamino)phenyl]-3-hydroxypropanoic acid is a chiral β-hydroxy acid derivative featuring a diethylamino-substituted aromatic ring. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its potential as a building block for bioactive molecules. The (R)-enantiomer offers stereochemical specificity, which may be critical for applications requiring enantioselective synthesis or receptor-targeted interactions. The presence of both hydroxyl and carboxylic acid functional groups enhances its versatility for further derivatization, such as esterification or amidation. Its structural features make it a candidate for studying structure-activity relationships in medicinal chemistry, particularly in the development of chiral intermediates or pharmacophores. The compound’s purity and stability are key considerations for research use.
(3R)-3-4-(diethylamino)phenyl-3-hydroxypropanoic acid structure
2227785-05-7 structure
商品名:(3R)-3-4-(diethylamino)phenyl-3-hydroxypropanoic acid
CAS番号:2227785-05-7
MF:C13H19NO3
メガワット:237.294863939285
CID:6574320
PubChem ID:165835269

(3R)-3-4-(diethylamino)phenyl-3-hydroxypropanoic acid 化学的及び物理的性質

名前と識別子

    • (3R)-3-4-(diethylamino)phenyl-3-hydroxypropanoic acid
    • (3R)-3-[4-(diethylamino)phenyl]-3-hydroxypropanoic acid
    • 2227785-05-7
    • EN300-1766923
    • インチ: 1S/C13H19NO3/c1-3-14(4-2)11-7-5-10(6-8-11)12(15)9-13(16)17/h5-8,12,15H,3-4,9H2,1-2H3,(H,16,17)/t12-/m1/s1
    • InChIKey: YYPFYPSTNMFEFO-GFCCVEGCSA-N
    • ほほえんだ: O[C@H](CC(=O)O)C1C=CC(=CC=1)N(CC)CC

計算された属性

  • せいみつぶんしりょう: 237.13649347g/mol
  • どういたいしつりょう: 237.13649347g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 6
  • 複雑さ: 233
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 60.8Ų

(3R)-3-4-(diethylamino)phenyl-3-hydroxypropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1766923-0.05g
(3R)-3-[4-(diethylamino)phenyl]-3-hydroxypropanoic acid
2227785-05-7
0.05g
$1393.0 2023-09-20
Enamine
EN300-1766923-0.1g
(3R)-3-[4-(diethylamino)phenyl]-3-hydroxypropanoic acid
2227785-05-7
0.1g
$1459.0 2023-09-20
Enamine
EN300-1766923-5.0g
(3R)-3-[4-(diethylamino)phenyl]-3-hydroxypropanoic acid
2227785-05-7
5g
$4806.0 2023-06-03
Enamine
EN300-1766923-0.25g
(3R)-3-[4-(diethylamino)phenyl]-3-hydroxypropanoic acid
2227785-05-7
0.25g
$1525.0 2023-09-20
Enamine
EN300-1766923-0.5g
(3R)-3-[4-(diethylamino)phenyl]-3-hydroxypropanoic acid
2227785-05-7
0.5g
$1591.0 2023-09-20
Enamine
EN300-1766923-2.5g
(3R)-3-[4-(diethylamino)phenyl]-3-hydroxypropanoic acid
2227785-05-7
2.5g
$3249.0 2023-09-20
Enamine
EN300-1766923-1.0g
(3R)-3-[4-(diethylamino)phenyl]-3-hydroxypropanoic acid
2227785-05-7
1g
$1658.0 2023-06-03
Enamine
EN300-1766923-10.0g
(3R)-3-[4-(diethylamino)phenyl]-3-hydroxypropanoic acid
2227785-05-7
10g
$7128.0 2023-06-03
Enamine
EN300-1766923-1g
(3R)-3-[4-(diethylamino)phenyl]-3-hydroxypropanoic acid
2227785-05-7
1g
$1658.0 2023-09-20
Enamine
EN300-1766923-5g
(3R)-3-[4-(diethylamino)phenyl]-3-hydroxypropanoic acid
2227785-05-7
5g
$4806.0 2023-09-20

(3R)-3-4-(diethylamino)phenyl-3-hydroxypropanoic acid 関連文献

(3R)-3-4-(diethylamino)phenyl-3-hydroxypropanoic acidに関する追加情報

Introduction to (3R)-3-4-(diethylamino)phenyl-3-hydroxypropanoic acid (CAS No. 2227785-05-7)

(3R)-3-4-(diethylamino)phenyl-3-hydroxypropanoic acid (CAS No. 2227785-05-7) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of amino acid derivatives and has been extensively studied for its biological activities, particularly in the context of neurodegenerative diseases and inflammatory conditions.

The chemical structure of (3R)-3-4-(diethylamino)phenyl-3-hydroxypropanoic acid is characterized by a chiral center at the 3-position, which imparts stereoselective properties to the molecule. The presence of the diethylamino group on the phenyl ring and the hydroxyl group on the propanoic acid moiety contributes to its high solubility and stability, making it an attractive candidate for pharmaceutical development.

Recent research has highlighted the multifaceted biological activities of (3R)-3-4-(diethylamino)phenyl-3-hydroxypropanoic acid. Studies have shown that this compound exhibits potent anti-inflammatory effects by modulating key signaling pathways involved in inflammation, such as the NF-κB pathway. Additionally, it has been found to possess neuroprotective properties, which may be attributed to its ability to reduce oxidative stress and inhibit apoptosis in neuronal cells.

In preclinical studies, (3R)-3-4-(diethylamino)phenyl-3-hydroxypropanoic acid has demonstrated promising results in models of Alzheimer's disease and Parkinson's disease. These findings suggest that the compound may have therapeutic potential in treating neurodegenerative disorders by ameliorating symptoms and slowing disease progression. The mechanism of action is thought to involve the modulation of microglial activation and the reduction of neuroinflammation.

Furthermore, the compound has been evaluated for its safety profile in animal models. Toxicological studies have indicated that (3R)-3-4-(diethylamino)phenyl-3-hydroxypropanoic acid is well-tolerated at therapeutic doses, with minimal side effects observed. This favorable safety profile supports its further development as a potential drug candidate.

The synthesis of (3R)-3-4-(diethylamino)phenyl-3-hydroxypropanoic acid involves a series of well-defined chemical reactions, including asymmetric synthesis to ensure the correct stereochemistry at the 3-position. The use of chiral catalysts and ligands has been crucial in achieving high enantiomeric purity, which is essential for optimizing biological activity.

In conclusion, (3R)-3-4-(diethylamino)phenyl-3-hydroxypropanoic acid (CAS No. 2227785-05-7) represents a promising compound with a wide range of potential applications in medicine. Its unique chemical structure and favorable biological properties make it an exciting area of research for scientists and pharmaceutical companies alike. Ongoing studies are expected to further elucidate its mechanisms of action and clinical utility, paving the way for its potential use in treating various diseases.

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